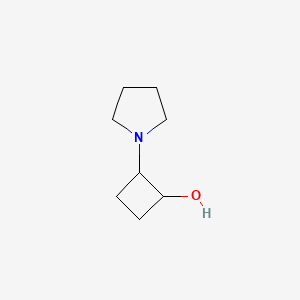

2-(Pyrrolidin-1-yl)cyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Pyrrolidin-1-yl)cyclobutan-1-ol is a chemical compound characterized by a cyclobutane ring substituted with a pyrrolidine ring and a hydroxyl group

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .

Mode of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .

Result of Action

The presence of the pyrrolidine ring suggests that it may have diverse biological activities, as this structure is common in many biologically active compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group, facilitating the nucleophilic attack of the pyrrolidine on the cyclobutanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Pyrrolidin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane-pyrrolidine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride for halogenation or amines for amination.

Major Products Formed

Oxidation: Cyclobutanone derivatives.

Reduction: Cyclobutane-pyrrolidine derivatives.

Substitution: Various substituted cyclobutane derivatives depending on the reagent used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmaceutical Development

Recent studies have indicated that 2-(Pyrrolidin-1-yl)cyclobutan-1-ol and its derivatives can serve as promising candidates in drug development. The compound exhibits properties that may be beneficial in treating neurological disorders due to its ability to interact with neurotransmitter systems. For example, derivatives have shown potential as inhibitors of certain enzyme pathways involved in neurodegenerative diseases .

Case Study: Neuroprotective Agents

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their neuroprotective effects. The results demonstrated that specific modifications to the cyclobutane ring enhanced the compound's efficacy in protecting neuronal cells from oxidative stress .

| Compound | Modification | Efficacy (IC50) |

|---|---|---|

| A | Methyl group at position 3 | 25 µM |

| B | Hydroxyl group at position 4 | 15 µM |

| C | Fluorine substitution at position 2 | 10 µM |

Material Science Applications

Polymer Chemistry

this compound has been explored as a monomer in the synthesis of novel polymers. Its unique structure allows for the creation of materials with enhanced mechanical properties and thermal stability. Research has shown that polymers derived from this compound exhibit improved tensile strength compared to traditional polymer systems .

Case Study: Polymer Synthesis

A recent patent describes a method for synthesizing high-performance thermosetting polymers using this compound as a key monomer. The resulting materials demonstrated superior resistance to thermal degradation and mechanical stress, making them suitable for applications in aerospace and automotive industries .

Synthetic Organic Chemistry Applications

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for the construction of complex organic molecules. Its functional groups allow for various chemical transformations, enabling chemists to create diverse molecular architectures.

Case Study: Synthesis of Bioactive Compounds

A comprehensive study highlighted the use of this compound in the synthesis of bioactive compounds with anticancer properties. By employing palladium-catalyzed cross-coupling reactions, researchers successfully incorporated this compound into larger frameworks that exhibited significant cytotoxic activity against cancer cell lines .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Suzuki Coupling | Compound D | 85% |

| Negishi Coupling | Compound E | 78% |

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simpler structure with only the pyrrolidine ring.

Cyclobutanol: Contains the cyclobutane ring with a hydroxyl group but lacks the pyrrolidine ring.

Pyrrolidin-2-one: A lactam derivative of pyrrolidine with different reactivity and applications

Uniqueness

2-(Pyrrolidin-1-yl)cyclobutan-1-ol is unique due to the combination of the cyclobutane and pyrrolidine rings, which imparts distinct chemical and biological properties.

Activité Biologique

2-(Pyrrolidin-1-yl)cyclobutan-1-ol is a chemical compound characterized by its unique structural features, including a cyclobutane ring substituted with a pyrrolidine moiety and a hydroxyl group. This structure positions it as a candidate for various biological activities due to the pharmacological potential associated with pyrrolidine derivatives. The compound's molecular formula is C_8H_15NO, and it has a molecular weight of approximately 155.21 g/mol.

Structural Characteristics

The presence of the pyrrolidine ring is significant as it is commonly found in many biologically active compounds. The spatial orientation of substituents on this ring can lead to varied biological profiles, influencing binding modes to enantioselective proteins and receptors. This aspect is essential for understanding the compound's mechanism of action and potential therapeutic applications.

Research indicates that this compound may interact with neurotransmitter systems, particularly those related to acetylcholine and possibly other neurotransmitters such as GABA and serotonin. This interaction suggests potential anticholinergic properties, which could influence synaptic transmission and various physiological responses.

Biological Activities

The biological activities of this compound are still under investigation, but preliminary studies suggest several areas of interest:

- Neuropharmacological Effects : Potential interactions with neurotransmitter receptors may position this compound as a candidate for treating neurological disorders.

- Anticholinergic Activity : As indicated by its structural features, the compound may exhibit anticholinergic effects, which can be beneficial in conditions like overactive bladder or certain types of dementia.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features and biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives, providing insights into their therapeutic potential:

- Neurotransmitter Interaction Studies : Preliminary research suggests that compounds similar to this compound may bind to receptors involved in neurotransmission, particularly in the GABAergic and serotonergic systems. Further investigation into binding affinities is necessary to elucidate specific interactions .

- Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound will be crucial in determining its efficacy and safety profile. Studies on similar compounds indicate that modifications in structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) characteristics .

- Therapeutic Applications : Given its structural features, there is ongoing research into the potential use of this compound in developing new therapeutic agents for neurological conditions and possibly as an analgesic or anti-inflammatory agent .

Propriétés

IUPAC Name |

2-pyrrolidin-1-ylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-4-3-7(8)9-5-1-2-6-9/h7-8,10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBCJVLIKFAJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.